molecular formula C15H18OS B13102235 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol

Cat. No.: B13102235
M. Wt: 246.4 g/mol
InChI Key: UMAMSFOOJFQCRV-UHFFFAOYSA-N
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Description

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol is an organic compound with the molecular formula C15H18OS and a molecular weight of 246.37 g/mol . This compound features a cyclopropyl group attached to a phenylthio moiety and a cyclohex-2-enol structure. It is primarily used in research settings and has various applications in chemistry and related fields.

Preparation Methods

The synthesis of 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol involves several steps. One common synthetic route includes the reaction of cyclopropyl phenyl sulfide with cyclohex-2-enone under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol involves its interaction with specific molecular targets. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The cyclopropyl and cyclohex-2-enol moieties contribute to the compound’s overall stability and reactivity in different environments .

Comparison with Similar Compounds

1-(1-(Phenylthio)cyclopropyl)cyclohex-2-enol can be compared with similar compounds such as:

    Cyclopropyl phenyl sulfide: Lacks the cyclohex-2-enol structure.

    Cyclohex-2-enone: Does not contain the phenylthio or cyclopropyl groups.

    Phenylthio cyclohexanol: Contains a phenylthio group but lacks the cyclopropyl and enol functionalities.

The uniqueness of this compound lies in its combination of these functional groups, which imparts specific chemical properties and reactivity .

Properties

Molecular Formula

C15H18OS

Molecular Weight

246.4 g/mol

IUPAC Name

1-(1-phenylsulfanylcyclopropyl)cyclohex-2-en-1-ol

InChI

InChI=1S/C15H18OS/c16-14(9-5-2-6-10-14)15(11-12-15)17-13-7-3-1-4-8-13/h1,3-5,7-9,16H,2,6,10-12H2

InChI Key

UMAMSFOOJFQCRV-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(C2(CC2)SC3=CC=CC=C3)O

Origin of Product

United States

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